2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline
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Overview
Description
2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and tetrahydropyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline typically involves multiple steps:
Formation of the Tetrahydropyran Group: The initial step involves the formation of the tetrahydropyran group, which can be achieved through the acid-catalyzed cyclization of a suitable diol.
Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anions or related reagents.
Coupling Reactions: The final step involves coupling the brominated and trifluoromethoxylated intermediates with aniline derivatives under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving hydrogenation or other reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-chloroaniline: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)aniline imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
2-bromo-N-(oxan-4-ylmethyl)-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c14-11-7-10(20-13(15,16)17)1-2-12(11)18-8-9-3-5-19-6-4-9/h1-2,7,9,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRQRXNDIQWYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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